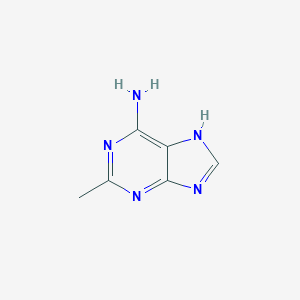

2-Methyladenine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMADWRYCYBUIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C(=N1)N=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162731 | |

| Record name | 2-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-08-5 | |

| Record name | 2-Methyladenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-aminopurine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5S7AW6A3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

An In-depth Technical Guide to the Synthesis of 2-Methyladenine for Researchers and Drug Development Professionals

This guide provides a detailed, beginner-friendly protocol for the synthesis of this compound, a methylated purine (B94841) derivative of interest in biochemical and pharmaceutical research. The described method is based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method in modern organic synthesis. This approach offers a straightforward and efficient route to this compound from a commercially available starting material, 2-chloroadenine (B193299).

The synthesis of this compound is achieved through the reaction of 2-chloroadenine with methylboronic acid. This reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle. The Suzuki-Miyaura coupling is well-suited for this transformation due to its tolerance of various functional groups, generally mild reaction conditions, and the lower toxicity of boron-based reagents compared to other organometallic compounds.

The overall reaction is depicted below:

Figure 1. Overall synthetic scheme for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of halopurines and is designed to be accessible for researchers with a basic understanding of organic synthesis techniques.[1]

Materials and Reagents:

-

2-Chloroadenine

-

Methylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous Toluene (B28343)

-

Methanol (B129727) (for purification)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloroadenine (1.0 equivalent).

-

Add methylboronic acid (1.5 equivalents) and anhydrous potassium carbonate (1.25 equivalents).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.025 equivalents).

-

Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

-

Reaction Execution:

-

Through the septum, add anhydrous toluene via a syringe to the flask. The volume should be sufficient to create a stirrable slurry.

-

Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the filter cake with a small amount of toluene.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography. A suitable eluent system, such as a gradient of chloroform (B151607) and methanol (e.g., 98:2), can be used to isolate the this compound.

-

The purified product can be further recrystallized from a suitable solvent system like dichloromethane-heptane to obtain a pure solid.

-

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions of halopurines, which can be considered indicative of the expected outcome for the synthesis of this compound. Actual yields may vary depending on the precise reaction conditions and scale.

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12-24 | 66 | [1] |

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 eq.) | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12-24 | 77 | [1] |

| 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid (1 eq.) | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12-24 | 81 | [1] |

Table 1. Representative yields for Suzuki-Miyaura coupling of halopurines.

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis protocol for this compound.

Figure 2. Logical workflow for the synthesis of this compound.

Safety Precautions

-

Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

-

Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reaction should be conducted under an inert atmosphere to prevent degradation of the catalyst and reagents.

-

Dispose of all chemical waste according to institutional guidelines.

References

Navigating the Solubility Landscape of 2-Methyladenine: A Technical Guide for Researchers

An In-depth Examination of 2-Methyladenine's Behavior in Common Laboratory Solvents for Applications in Research and Drug Development

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental to experimental design, formulation, and ultimately, therapeutic efficacy. This technical guide delves into the solubility characteristics of this compound (2-MeA), a purine (B94841) derivative of significant interest in various biological studies. Due to a notable lack of specific quantitative solubility data in readily available literature, this guide provides a consolidated overview of qualitative solubility information, detailed experimental protocols for determining solubility, and a logical workflow to guide researchers in their laboratory practices.

Qualitative Solubility Profile of this compound and Related Analogs

While precise quantitative values for the solubility of this compound in common laboratory solvents are not extensively documented, the general behavior of adenine (B156593) and its derivatives provides valuable insight. These compounds are typically characterized by their limited solubility in aqueous solutions and enhanced solubility in polar aprotic solvents. The following table summarizes the expected qualitative solubility of this compound based on the properties of analogous compounds.

| Solvent | Chemical Formula | Expected Qualitative Solubility of this compound |

| Water | H₂O | Sparingly soluble to insoluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble |

| Ethanol (EtOH) | C₂H₅OH | Slightly soluble |

| Methanol (MeOH) | CH₃OH | Slightly soluble |

| Acetone | (CH₃)₂CO | Sparingly soluble to insoluble |

This table is based on the general solubility trends of adenine derivatives and should be confirmed by experimental determination for specific applications.

Experimental Protocol for Determining Solubility

To empower researchers to ascertain the precise solubility of this compound in their specific solvent systems, a generalized experimental protocol is provided below. This method can be adapted based on the required precision and available analytical instrumentation.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, DMSO, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a series of vials. The amount of solid should be sufficient to ensure that undissolved particles remain after reaching equilibrium.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or incubator set to the desired experimental temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter (with a pore size appropriate to remove all solid particles, e.g., 0.22 µm) into a clean vial.

-

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. Analyze the diluted solution to determine the concentration of this compound.

-

UV-Vis Spectrophotometry: If this compound has a chromophore, determine its absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): Use an appropriate HPLC method with a suitable column and mobile phase to separate and quantify this compound. Calculate the concentration based on a standard curve.

-

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent at the specified temperature using the determined concentration of the saturated solution and accounting for any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualizing the Experimental Workflow

To provide a clear and logical representation of the process for determining the solubility of this compound, the following workflow diagram has been generated using the DOT language.

Caption: Workflow for Determining this compound Solubility.

Conclusion

An In-depth Technical Guide on the Biological Function of N6-methyladenine (m⁶A) in Cells

A Note on 2-Methyladenine: Initial research into the biological function of this compound reveals a limited role in core cellular processes. It is a purine (B94841) derivative, but it is not a recognized standard modification of nucleic acids or a significant signaling molecule within cells. It is highly probable that the intended subject of inquiry is the far more prevalent and biologically significant N6-methyladenine (m⁶A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1][2][3] This guide will, therefore, focus on the comprehensive biological functions of m⁶A.

N6-methyladenine (m⁶A) is a dynamic and reversible post-transcriptional modification that plays a critical regulatory role in a vast array of biological processes.[3][4] This epitranscriptomic mark is installed by "writer" enzymes, removed by "erasers," and recognized by "reader" proteins, which collectively dictate the fate of m⁶A-modified RNA molecules.[3][5] The dysregulation of m⁶A modification has been implicated in numerous human diseases, including cancer and neurological disorders, making it a promising area for therapeutic development.[6][7][8]

The Molecular Machinery of m⁶A Regulation

The cellular levels and functional consequences of m⁶A are tightly controlled by a sophisticated interplay of three classes of proteins:

-

Writers (Methyltransferases): The primary m⁶A writer complex in mammals is a heterodimer of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14).[9][10][11] METTL3 serves as the catalytic subunit, transferring a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenine, while METTL14 acts as a scaffold, recognizing and binding to the target RNA.[9][10][11] This complex is further regulated by associated proteins such as WTAP (Wilms' tumor 1-associating protein).

-

Erasers (Demethylases): The m⁶A modification is reversible, thanks to the action of demethylases. The two primary m⁶A erasers are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5).[6][12] These enzymes belong to the Fe(II)/α-ketoglutarate-dependent dioxygenase family and catalyze the oxidative demethylation of m⁶A, converting it back to adenosine (B11128).[12][13]

-

Readers (m⁶A-Binding Proteins): The functional effects of m⁶A are mediated by a diverse set of reader proteins that specifically recognize and bind to the m⁶A mark. The most well-characterized family of m⁶A readers are the YT521-B homology (YTH) domain-containing proteins, which include YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2.[14][15][16] These proteins have distinct downstream effects:

-

YTHDF1: Promotes the translation of m⁶A-modified mRNAs.

-

YTHDF2: Accelerates the degradation of m⁶A-modified mRNAs by recruiting them to processing bodies.[16]

-

YTHDF3: Works in concert with YTHDF1 and YTHDF2 to promote both translation and decay.

-

YTHDC1: A nuclear reader that regulates the splicing of m⁶A-modified pre-mRNAs.

-

YTHDC2: An RNA helicase that can influence both the stability and translation of its targets.[14]

-

Other proteins, such as those from the IGF2BP and HNRNP families, can also act as m⁶A readers, further expanding the regulatory landscape of this modification.[15]

Quantitative Data on m⁶A

The abundance and impact of m⁶A modification vary across different tissues and cellular contexts.

| Parameter | Organism/Tissue | Value/Observation | Reference |

| m⁶A Abundance | Mouse Brain | Highest expression among mouse tissues | [1] |

| Human mRNA | Present in ~25% of transcripts | [2] | |

| Consensus Motif | Eukaryotes | DRACH (D=A/G/U, R=A/G, H=A/C/U) | [1] |

| mRNA Localization | Mammalian mRNA | Enriched in 3' UTRs and near stop codons | [1][2] |

| Effect on Stability | YTHDF2-bound mRNA | Accelerated degradation | [16] |

| Effect on Translation | YTHDF1-bound mRNA | Enhanced translation efficiency | [6] |

Experimental Protocols

MeRIP-seq is a widely used technique to map the transcriptome-wide distribution of m⁶A.[17][18]

Detailed Methodology:

-

RNA Isolation and mRNA Enrichment:

-

Isolate total RNA from cells or tissues using a standard method like TRIzol extraction.

-

Enrich for polyadenylated mRNA using oligo(dT) magnetic beads to reduce rRNA contamination.

-

-

RNA Fragmentation:

-

Fragment the enriched mRNA to an average size of ~100 nucleotides. This can be achieved by incubation in a fragmentation buffer (e.g., containing ZnCl₂) at high temperature (94°C) for a short period.

-

-

Immunoprecipitation (IP):

-

Incubate the fragmented mRNA with an anti-m⁶A antibody to specifically capture m⁶A-containing fragments.

-

Add protein A/G magnetic beads to pull down the antibody-RNA complexes.

-

Wash the beads extensively to remove non-specifically bound RNA.

-

-

Elution and Library Preparation:

-

Elute the m⁶A-containing RNA fragments from the antibody-bead complex.

-

Prepare sequencing libraries from both the immunoprecipitated (IP) RNA and a portion of the fragmented RNA that was set aside as the input control.

-

-

Sequencing and Data Analysis:

-

Sequence the IP and input libraries using a high-throughput sequencing platform.

-

Align the sequencing reads to a reference genome/transcriptome.

-

Use bioinformatics tools to identify m⁶A peaks (regions enriched in the IP sample compared to the input) and perform motif analysis to confirm the presence of the m⁶A consensus sequence.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of the overall m⁶A levels in a sample.[19][20][21]

Detailed Methodology:

-

mRNA Isolation:

-

Isolate total RNA and enrich for mRNA as described for MeRIP-seq.

-

-

Enzymatic Digestion:

-

Digest the purified mRNA into individual nucleosides using a cocktail of enzymes, typically nuclease P1 followed by alkaline phosphatase.

-

-

LC Separation:

-

Inject the nucleoside mixture into a liquid chromatography system.

-

Separate the nucleosides based on their physicochemical properties using a suitable column and gradient elution.

-

-

MS/MS Detection:

-

Introduce the separated nucleosides into a tandem mass spectrometer.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify adenosine (A) and N6-methyladenosine (m⁶A) based on their unique precursor-to-product ion transitions.

-

-

Quantification:

-

Calculate the amount of m⁶A and A in the sample by integrating the area under their respective chromatographic peaks.

-

Express the global m⁶A level as a ratio of m⁶A to total A (m⁶A/A).

-

Biological Functions and Clinical Relevance

The m⁶A modification is a critical regulator of RNA metabolism, influencing:

-

RNA Stability: By recruiting YTHDF2, m⁶A can mark transcripts for degradation, thereby controlling their half-life.

-

Translation: Through YTHDF1, m⁶A can enhance the translation of specific mRNAs, allowing for rapid changes in protein expression.

-

Splicing: Nuclear m⁶A, read by YTHDC1, can influence the splicing of pre-mRNAs, contributing to the diversity of the proteome.

-

Nuclear Export: m⁶A has been shown to facilitate the export of mRNAs from the nucleus to the cytoplasm.

Implications in Drug Development:

-

Cancer: The m⁶A machinery is frequently dysregulated in cancer.[6][22][23] For example, elevated levels of METTL3 or FTO can act as oncogenes in certain cancers, while in others, they may be tumor suppressors.[22][24] This context-dependent role makes m⁶A regulators attractive targets for cancer therapy, and inhibitors of FTO are currently under development.[25]

-

Neurological Disorders: m⁶A is highly enriched in the brain and plays a crucial role in neurogenesis, neuronal development, and memory formation.[1][4][7][8] Dysregulation of m⁶A has been linked to various neurological diseases, suggesting that targeting m⁶A pathways could be a novel therapeutic strategy.[7][8]

This technical guide provides a foundational understanding of the biological significance of N6-methyladenine. As research in the field of epitranscriptomics continues to expand, the intricate roles of m⁶A in health and disease will become even clearer, paving the way for innovative diagnostic and therapeutic approaches.

References

- 1. m6A Modification in Mammalian Nervous System Development, Functions, Disorders, and Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 3. N6-Methyladenosine in RNA and DNA: An Epitranscriptomic and Epigenetic Player Implicated in Determination of Stem Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role and regulatory mechanism of m6A methylation in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m6A mRNA modification: a new layer of regulation of brain development from neurons to glia - Institut Curie [institut-curie.org]

- 6. Role of N6‐methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | m6A methylation: Critical roles in aging and neurological diseases [frontiersin.org]

- 9. Structural insights into the molecular mechanism of the m6A writer complex | eLife [elifesciences.org]

- 10. Structural insights into the molecular mechanism of the m6A writer complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The catalytic mechanism of the RNA methyltransferase METTL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Frontiers | YTH Domain Proteins: A Family of m6A Readers in Cancer Progression [frontiersin.org]

- 15. The YTH domain‐containing protein family: Emerging players in immunomodulation and tumour immunotherapy targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The roles and mechanisms of YTH domain-containing proteins in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MeRIP-seq for Detecting RNA methylation: An Overview - CD Genomics [cd-genomics.com]

- 19. researchgate.net [researchgate.net]

- 20. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation | Springer Nature Experiments [experiments.springernature.com]

- 22. Frontiers | The Role of m6A RNA Methylation in Cancer: Implication for Nature Products Anti-Cancer Research [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. m6A Modification in Non-Coding RNA: The Role in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Guide to the Crystallography of 2-Methyladenine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic studies of 2-methyladenine and its derivatives. This compound, a modified purine (B94841) nucleobase, and its analogs are of significant interest in medicinal chemistry and drug development due to their potential roles in various biological processes. Understanding their three-dimensional structures at an atomic level through X-ray crystallography is crucial for structure-based drug design and for elucidating their mechanisms of action.

Introduction to the Crystallography of Modified Nucleobases

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. For modified nucleobases like this compound, this technique provides invaluable insights into how subtle chemical modifications can influence molecular conformation, intermolecular interactions, and, consequently, biological activity. This guide will delve into the available crystallographic data, the experimental methodologies for obtaining such data, and the biological relevance of these structural studies.

Crystallographic Data of this compound and Its Derivatives

While a publicly available crystal structure for this compound itself is not readily found in common databases, crystallographic data for several of its important derivatives have been reported. This data is essential for understanding the conformational preferences and hydrogen bonding patterns of this class of molecules.

Table 1: Crystallographic Data for 2'-O-Methyladenosine

| Parameter | Molecule A | Molecule B |

| Formula | C₁₁H₁₅N₅O₄ | C₁₁H₁₅N₅O₄ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| a (Å) | 4.694(5) | 4.694(5) |

| b (Å) | 32.811(45) | 32.811(45) |

| c (Å) | 8.652(10) | 8.652(10) |

| β (°) | 109.1(1) | 109.1(1) |

| Volume (ų) | 1258.4 | 1258.4 |

| Z | 2 | 2 |

| Glycosyl Torsion Angle (χ) | 15° (anti) | 0.5° (anti) |

| Sugar Pucker | ³T₂ (3"-endo-2"-exo) | ²T₃ (2"-exo-3"-endo) |

Data sourced from the crystal structure determination of 2'-O-methyladenosine.[1]

The crystallographic analysis of 2'-O-methyladenosine reveals two independent molecules in the asymmetric unit, designated as A and B, which exhibit different sugar pucker conformations.[1] This highlights the conformational flexibility of these nucleoside derivatives.

Experimental Protocols

The determination of the crystal structure of a small organic molecule like this compound or its derivatives involves several key steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization of Purine Derivatives

The synthesis of this compound derivatives often involves the modification of a precursor purine. For instance, 2'-O-methyladenosine can be synthesized by the methylation of adenosine.[2]

General Crystallization Protocol for Purine Derivatives:

-

Solvent Selection: The choice of solvent is critical for growing high-quality single crystals. A systematic screening of various solvents and solvent mixtures is typically performed. Common solvents for purine derivatives include water, ethanol, methanol, and dimethylformamide (DMF).

-

Supersaturation: A supersaturated solution of the compound is prepared. This can be achieved by several methods:

-

Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution at a constant temperature.

-

Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant into the solution induces crystallization.

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a solvent in which it is less soluble. Crystals form at the interface.

-

-

Crystal Growth: The solution is left undisturbed in a vibration-free environment to allow for the slow growth of single crystals. The process can take from several days to weeks.

-

Crystal Harvesting: Once crystals of suitable size and quality are formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction

Data Collection and Structure Solution Workflow:

The process of determining a crystal structure from a single crystal is a well-established workflow.

Detailed Steps:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

X-ray Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are recorded by a detector.[1]

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined. For small molecules, this is often achieved using direct methods.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters.

-

Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

Biological Significance and Signaling Pathways

Methylated adenines play diverse roles in biological systems. For instance, N6-methyladenosine (m6A) is a prevalent modification in mRNA and has been implicated in regulating mRNA stability, splicing, and translation. While specific signaling pathways directly involving this compound are not well-elucidated, the structural information gleaned from crystallographic studies of its derivatives is crucial for understanding how these modifications are recognized by proteins and enzymes involved in nucleic acid metabolism.

The structural data can be used to model the interactions of this compound-containing oligonucleotides with their protein targets, aiding in the design of inhibitors or probes to study these pathways.

Conclusion

The crystallographic analysis of this compound and its derivatives provides fundamental insights into their three-dimensional structures, which is a prerequisite for understanding their biological functions. While the crystal structure of the parent this compound remains to be publicly reported, the available data on its derivatives, such as 2'-O-methyladenosine, offer a solid foundation for further research. The detailed experimental protocols outlined in this guide provide a roadmap for researchers aiming to crystallize and structurally characterize novel derivatives. Ultimately, this structural knowledge will accelerate the development of new therapeutic agents that target pathways involving modified purine nucleobases.

References

An In-Depth Technical Guide to the NMR and Mass Spectrometry Data Interpretation of 2-Methyladenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-Methyladenine, a modified purine (B94841) nucleobase. The interpretation of this data is crucial for its identification, characterization, and for understanding its role in various biological processes. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of analytical workflows.

Introduction to this compound

This compound is a derivative of adenine (B156593), one of the four primary nucleobases in DNA and RNA, where a methyl group is attached at the second position of the purine ring.[1] Its molecular formula is C₆H₇N₅, and it has a monoisotopic mass of 149.0701 g/mol .[2] While the biological roles of other methylated adenines, such as N6-methyladenosine (m6A) and N1-methyladenosine (m1A), are extensively studied in the context of epitranscriptomics and epigenetics, the specific functions of this compound are less well-characterized.[3][4][5] However, the presence of such modifications can significantly influence the structure, stability, and interaction of nucleic acids with proteins and other molecules.[1] Therefore, accurate analytical methods for its detection and characterization are of high importance in the fields of biochemistry, molecular biology, and drug development.

NMR Spectroscopic Data and Interpretation

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| C8-H | ~ 7.9 | Singlet |

| NH₂ | ~ 7.1 | Broad Singlet |

| N9-H | ~ 12.0 | Broad Singlet |

| CH₃ | ~ 2.4 | Singlet |

Note: The chemical shifts of NH protons can be highly variable and are dependent on concentration, temperature, and solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | ~ 158 |

| C4 | ~ 152 |

| C5 | ~ 118 |

| C6 | ~ 156 |

| C8 | ~ 140 |

| CH₃ | ~ 21 |

Mass Spectrometric Data and Interpretation

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 150.0774 | Molecular ion (protonated) |

| [M]⁺˙ | 149.0701 | Molecular ion (radical cation) |

| Fragment 1 | 134 | Loss of NH₃ |

| Fragment 2 | 107 | Loss of HCN from fragment at m/z 134 |

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)).

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound. These protocols are adapted from established methods for the analysis of modified nucleosides.[6]

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 2 seconds

-

-

¹³C NMR:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Number of scans: 1024-4096

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Mass Spectrometry (LC-MS/MS) Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 0% to 50% B over 10 minutes.

-

Flow rate: 0.2-0.4 mL/min.

-

Injection volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Parameters:

-

Ionization mode: Positive Electrospray Ionization (ESI+).

-

Scan mode: Multiple Reaction Monitoring (MRM) or full scan with product ion scan.

-

Optimize the precursor-to-product ion transitions for this compound.

-

Visualizations

Since a specific signaling pathway for this compound is not well-established, the following diagrams illustrate the general workflow for its analysis and the broader context of adenine methylation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H7N5 | CID 15048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Modified Nucleosides in the Context of NAIL-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological roles of adenine methylation in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

The Enigmatic Role of 2-Methyladenine in the Architecture of DNA and RNA: An In-Depth Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The landscape of genetic and epigenetic regulation is profoundly influenced by chemical modifications to nucleic acids. While modifications such as N6-methyladenine and 5-methylcytosine (B146107) have been extensively studied, the role of other modified bases remains less understood. This technical guide delves into the current, albeit limited, understanding of 2-methyladenine (m2A), a structural isomer of the more common N6-methyladenine. Due to the scarcity of direct research on m2A's impact on DNA and RNA structure, this paper will first define its chemical nature and distinguish it from other adenine (B156593) modifications. Subsequently, it will present a comparative analysis, drawing on the well-established effects of N1-methyladenine (m1A) and N6-methyladenine (m6A) to hypothesize the potential structural and functional consequences of 2-methylation. This guide aims to provide a foundational resource for researchers interested in exploring this understudied modification, complete with detailed experimental protocols for the analysis of modified nucleic acids and visualizations of key concepts.

Introduction: The Landscape of Adenine Methylation

Adenine, a fundamental component of DNA and RNA, can be enzymatically methylated at various positions, leading to a range of functional outcomes. The most well-characterized adenine modification is N6-methyladenine (m6A), which plays crucial roles in gene expression, RNA splicing, and DNA repair.[1] Another significant modification is N1-methyladenine (m1A), often associated with DNA damage and repair processes.[2]

This guide focuses on the lesser-known This compound (m2A) , a purine (B94841) derivative with a methyl group at the N2 position of the adenine ring.[3] While its presence in biological systems is not as widely documented as m6A or m1A, its unique chemical structure suggests it could impart distinct properties to DNA and RNA molecules.

1.1. Distinguishing this compound from Other Adenine Modifications

It is critical to differentiate this compound from other methylated adenines to understand its potential role.

-

This compound (m2A): Methylation occurs at the exocyclic nitrogen atom at position 2 of the purine ring.

-

N6-Methyladenine (m6A): Methylation is at the exocyclic amino group at position 6.[4]

-

N1-Methyladenine (m1A): Methylation is at the nitrogen at position 1 within the purine ring.[5]

-

2'-O-Methyladenosine (Am): Methylation occurs on the 2'-hydroxyl group of the ribose sugar, not the base itself.

The position of the methyl group has profound implications for the hydrogen bonding potential and steric profile of the nucleobase, thereby influencing its interaction with other bases and proteins.

Current State of Knowledge on this compound

Direct experimental data on the role of this compound in altering DNA and RNA structure is sparse. However, some insights can be gleaned from existing literature.

One study has pointed to the enzymatic formation of 2-methyladenosine (B93211) within the peptidyltransferase center of the ribosome. This suggests a potential role for m2A in the fine-tuning of translation.[6] The enzyme responsible, RlmN, utilizes a radical-based mechanism to methylate adenosine.[6] This specific localization implies that m2A might influence ribosome structure or its interaction with tRNA and mRNA.

Beyond this, there is a significant gap in the literature regarding the biophysical properties of this compound within a DNA or RNA duplex. The synthesis of this compound phosphoramidite (B1245037), the key reagent for incorporating this modified base into synthetic oligonucleotides for study, has not been widely reported, which has likely hampered research in this area.

Potential Impact of this compound on DNA and RNA Structure: A Comparative Analysis

To infer the potential effects of this compound, we can examine the well-documented impacts of N1- and N6-methyladenine on nucleic acid structure and stability.

3.1. Tautomerism and Base Pairing

The introduction of a methyl group can influence the tautomeric equilibrium of the nucleobase, which in turn affects its base-pairing properties. The canonical amino tautomer of adenine readily forms Watson-Crick base pairs with thymine (B56734) (in DNA) and uracil (B121893) (in RNA). However, methylation can favor the imino tautomer, leading to altered base pairing geometries.[7][8]

For instance, both m1A and m6A have been shown to favor the formation of Hoogsteen base pairs with thymine.[2] This disrupts the standard Watson-Crick geometry and can introduce kinks or other distortions into the DNA helix.[2] It is plausible that the N2-methyl group of this compound could also influence tautomeric equilibrium and favor non-canonical base pairing, although this remains to be experimentally verified.

3.2. Thermodynamic Stability of DNA and RNA Duplexes

The thermodynamic stability of a nucleic acid duplex is a critical determinant of its biological function. Base modifications can either stabilize or destabilize the double helix.

Studies on m1A and m6A have shown that these modifications often have a destabilizing effect on DNA duplexes when paired with thymine.[2] This destabilization is attributed to the disruption of the canonical Watson-Crick hydrogen bonding network.[2]

Table 1: Comparative Thermodynamic Effects of Adenine Methylations on DNA Duplexes

| Modification | Pairing Partner | Effect on Duplex Stability | Change in Melting Temperature (ΔTm) | Reference |

| N1-methyladenine (m1A) | Thymine | Destabilizing | -4°C to -10°C (context-dependent) | [2] |

| N6-methyladenine (m6A) | Thymine | Destabilizing | -1°C to -5°C (context-dependent) | [2] |

| This compound (m2A) | Thymine/Uracil | Unknown | Not Determined |

Note: The thermodynamic data for m1A and m6A are illustrative and can vary based on the sequence context.

It is hypothesized that this compound, depending on its preferred tautomeric state and steric hindrance, could also lead to a decrease in the thermal stability of DNA and RNA duplexes.

Experimental Protocols for the Study of Modified Nucleic Acids

Investigating the impact of a novel modification like this compound requires a combination of synthetic, biophysical, and structural biology techniques. The following protocols are generalized for the study of modified oligonucleotides and would be applicable to the study of m2A, should a synthetic route for its phosphoramidite become available.

4.1. Synthesis of Modified Oligonucleotides via Phosphoramidite Chemistry

The incorporation of modified bases into synthetic DNA and RNA is achieved through solid-phase phosphoramidite chemistry.

Protocol:

-

Solid Support Preparation: Start with a controlled pore glass (CPG) solid support functionalized with the first nucleoside of the sequence.

-

DMT Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: Introduce the phosphoramidite of the next base (in this case, the hypothetical this compound phosphoramidite) along with an activator (e.g., 5-ethylthio-1H-tetrazole) to the reaction column to form a phosphite (B83602) triester linkage.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidize the unstable phosphite triester to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine solution).

-

Repeat: Repeat steps 2-5 for each subsequent nucleotide in the sequence.

-

Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the solid support and remove all remaining protecting groups from the bases and phosphates using a suitable deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

-

Purification: Purify the full-length oligonucleotide using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

4.2. Analysis of Duplex Stability by UV-Thermal Denaturation

UV-thermal denaturation is a standard method to determine the melting temperature (Tm) and thermodynamic parameters of a DNA or RNA duplex.

Protocol:

-

Sample Preparation: Prepare solutions of the complementary oligonucleotides (one containing the modification) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Annealing: Mix the complementary strands in a 1:1 molar ratio, heat to 95°C for 5 minutes, and then slowly cool to room temperature to allow for duplex formation.

-

UV-Melting: Use a spectrophotometer equipped with a temperature controller to monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5°C/minute).

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured into single strands. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curves.

4.3. Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about nucleic acids in solution.

Protocol:

-

Sample Preparation: Prepare a highly concentrated and pure sample of the modified oligonucleotide duplex in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, pH 7.0, in 90% H2O/10% D2O or 99.9% D2O).

-

NMR Data Acquisition: Acquire a suite of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) on a high-field NMR spectrometer.

-

Resonance Assignment: Assign the proton resonances of the oligonucleotide using established sequential assignment strategies.

-

Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from COSY and TOCSY spectra.

-

Structure Calculation: Use computational methods (e.g., molecular dynamics simulations with NMR-derived restraints) to generate a family of 3D structures consistent with the experimental data.

4.4. Detection and Quantification by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique for the detection and quantification of modified nucleosides in biological samples.

Protocol:

-

Sample Digestion: Digest the DNA or RNA sample to its constituent nucleosides using a cocktail of enzymes (e.g., nuclease P1 and alkaline phosphatase).

-

Chromatographic Separation: Separate the nucleosides using high-performance liquid chromatography (HPLC), often with a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mass Spectrometric Detection: Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The mass-to-charge ratio (m/z) of the parent ion and a specific fragment ion are monitored for each nucleoside.[9][10]

Visualizations of Key Concepts and Workflows

5.1. Chemical Structures of Adenine and its Methylated Derivatives

Caption: Chemical structures of adenine and its N2, N1, and N6 methylated forms.

5.3. Experimental Workflow for Structural Analysis

Caption: Integrated workflow for the analysis of modified nucleic acids.

Conclusion and Future Directions

This compound represents an unexplored frontier in the field of nucleic acid modifications. While its existence is known, its impact on the structure, stability, and function of DNA and RNA remains largely uncharacterized. The comparative analysis presented in this guide, based on the properties of N1- and N6-methyladenine, provides a theoretical framework for predicting the potential consequences of N2-methylation.

The advancement of our understanding of this compound is contingent on the development of a robust synthetic route for its corresponding phosphoramidite. This would enable the site-specific incorporation of m2A into oligonucleotides, paving the way for detailed biophysical and structural studies. Future research should focus on:

-

Synthesis: Development of a scalable synthesis for 2-methyladenosine phosphoramidite.

-

Biophysical Studies: Systematic investigation of the thermodynamic effects of m2A on DNA and RNA duplex stability in various sequence contexts.

-

Structural Biology: Determination of high-resolution structures of m2A-containing DNA and RNA by NMR spectroscopy and X-ray crystallography to elucidate its effects on helix geometry and base pairing.

-

Biological Discovery: Development of sensitive analytical methods, such as LC-MS/MS, to screen for the presence of this compound in genomic DNA and different RNA species from various organisms.

-

Enzymology: Identification and characterization of the "writer" and "eraser" enzymes that may regulate the deposition and removal of this compound in vivo.

The exploration of this compound holds the potential to uncover novel mechanisms of gene regulation and nucleic acid recognition, offering new avenues for therapeutic intervention and a deeper understanding of the chemical language of the genome and transcriptome.

References

- 1. A role for N6-methyladenine in DNA damage repair: Prepared as an opinion for TiBS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1445-08-5: this compound | CymitQuimica [cymitquimica.com]

- 4. Means, mechanisms and consequences of adenine methylation in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNAmod: 1-methyladenine [dnamod.hoffmanlab.org]

- 6. Protein and nucleic acid methylating enzymes: mechanisms and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tautomerism and conformation of the promutagenic analogue N6-methoxy-2',3',5'-tri-O-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tautomerism and conformation of the promutagenic analogue N6-methoxy-2',3',5'-tri-O-methyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Metabolic Fates of 2-Methyladenine in Prokaryotes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the metabolic pathways of N6-methyladenine (m6A) in prokaryotes are well-documented, the metabolism of its isomer, 2-methyladenine, remains a more specialized and less broadly characterized area of study. This technical guide provides an in-depth analysis of the known metabolic pathways involving this compound and its derivatives in prokaryotic organisms. Contrary to the widespread role of m6A in DNA and RNA, this compound is not a common direct modification of nucleic acids. Instead, its metabolic significance is currently understood within three specific contexts: the biosynthesis of the hypermodified tRNA nucleoside 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A), the metabolism of the exogenous nucleoside 2-methyladenosine (B93211) in specific pathogens like Mycobacterium tuberculosis, and the formation of 2-methyladenosine in ribosomal RNA. This guide will detail the enzymatic reactions, present available quantitative data, and outline experimental protocols relevant to these pathways, offering a comprehensive resource for researchers in microbiology, drug development, and molecular biology.

Introduction

The landscape of nucleic acid modifications in prokaryotes is vast and plays a critical role in regulating various cellular processes, from gene expression to defense against invading genetic elements. While N6-methyladenine (m6A) has been a focal point of extensive research, other methylated purine (B94841) analogs, such as this compound, have a more enigmatic presence. This document serves to consolidate the current scientific understanding of this compound metabolism in prokaryotes. It is important to note at the outset that a universal, canonical metabolic pathway for this compound, analogous to central metabolic routes, has not been identified. Instead, its metabolic involvement appears to be confined to specific, albeit important, biochemical transformations. This guide will explore these distinct pathways in detail, providing the necessary technical information for their study and potential exploitation in therapeutic strategies.

Biosynthesis of 2-Methylthio-N6-threonylcarbamoyladenosine (ms2t6A) in tRNA

One of the most well-characterized metabolic pathways involving a this compound derivative is the biosynthesis of 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A), a hypermodified nucleoside found at position 37 in the anticodon loop of certain tRNAs. This modification is crucial for accurate and efficient protein translation.

The MtaB-Catalyzed Reaction

In many bacteria, the key enzyme responsible for the methylthiolation step in ms2t6A biosynthesis is the methylthiotransferase MtaB.[1] MtaB is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes.[1] The biosynthesis of ms2t6A proceeds from the precursor N6-threonylcarbamoyladenosine (t6A) within the tRNA molecule.

The proposed mechanism for MtaB involves the use of two SAM molecules. One SAM molecule donates a methyl group to a sulfur atom within the enzyme's auxiliary [4Fe-4S] cluster, forming a methylthio group. The second SAM molecule is reductively cleaved to generate a 5'-deoxyadenosyl radical, which initiates the transfer of the methylthio group to the C2 position of the t6A nucleoside.[1]

Logical Flow of the MtaB-Catalyzed Reaction:

Quantitative Data

Currently, detailed kinetic parameters (Km, kcat) for MtaB from most prokaryotic organisms with its t6A-tRNA substrate are not extensively reported in the literature, representing a significant area for future research.

| Enzyme | Organism | Substrate | Km | kcat | Reference |

| MtaB | Bacillus subtilis | t6A-tRNA | Not Reported | Not Reported | [2] |

| MtaB | Chlamydia pneumoniae | t6A-tRNA | Not Reported | Not Reported | [3] |

Table 1: Available Data on MtaB Enzymes.

Experimental Protocols

Detection of ms2t6A in tRNA by HPLC-MS/MS:

This protocol outlines the general steps for the detection and quantification of ms2t6A in prokaryotic tRNA.

Experimental Workflow:

-

tRNA Isolation: Isolate total RNA from the prokaryotic culture of interest. Purify the tRNA fraction using methods such as polyacrylamide gel electrophoresis or specialized chromatography columns.

-

Enzymatic Hydrolysis: Digest the purified tRNA to individual nucleosides using a combination of nuclease P1 and bacterial alkaline phosphatase.[4]

-

LC-MS/MS Analysis: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC), often with a C18 reversed-phase column or a hydrophilic interaction liquid chromatography (HILIC) column.[4][5]

-

Mass Spectrometry Detection: Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for ms2t6A would be monitored.[5]

-

Quantification: Generate a standard curve using a pure ms2t6A standard to quantify its abundance in the sample, often expressed as a ratio to a canonical nucleoside like adenosine (B11128).

Metabolism of 2-Methyladenosine in Mycobacterium tuberculosis

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique metabolic capability for the nucleoside analog 2-methyladenosine. This pathway is of particular interest to drug development professionals as it represents a potential target for novel anti-tubercular agents.

Phosphorylation by Adenosine Kinase

The key enzyme in the metabolism of 2-methyladenosine in M. tuberculosis is adenosine kinase (AK).[6] This enzyme catalyzes the phosphorylation of 2-methyladenosine to 2-methyladenosine monophosphate (2-methyl-AMP).[6] This phosphorylation is an activation step, and the resulting 2-methyl-AMP is believed to be the cytotoxic form of the compound.

Metabolic Pathway of 2-Methyladenosine in M. tuberculosis:

Quantitative Data

The adenosine kinase from M. tuberculosis exhibits a notable affinity for 2-methyladenosine, which is significantly higher than that of the human ortholog, providing a basis for selective toxicity.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (relative) | Reference |

| Adenosine Kinase | M. tuberculosis | Adenosine | 0.8 ± 0.08 | 100% | [6] |

| Adenosine Kinase | M. tuberculosis | 2-Methyladenosine | 79 | Not Reported | [6] |

| Adenosine Kinase | Human | 2-Methyladenosine | 960 | Not Reported | [6] |

Table 2: Kinetic Parameters of Adenosine Kinase.

Experimental Protocols

Adenosine Kinase Activity Assay:

This protocol is adapted from methods used to characterize M. tuberculosis adenosine kinase.[7][8]

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl2, KCl, ATP, and an inhibitor of adenosine deaminase (e.g., deoxycoformycin).

-

Substrate Addition: Add the substrate, 2-methyladenosine (or radiolabeled 2-methyladenosine for higher sensitivity), to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the purified adenosine kinase or a cell lysate containing the enzyme.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding an equal volume of perchloric acid or EDTA.

-

Product Detection: Analyze the formation of 2-methyl-AMP using HPLC. The separation of the substrate and product can be achieved on a C18 column, and the compounds can be detected by UV absorbance. If a radiolabeled substrate is used, the product can be quantified by scintillation counting after separation by thin-layer chromatography.

Formation of 2-Methyladenosine in Ribosomal RNA

A more recently discovered metabolic context for a this compound derivative is the formation of 2-methyladenosine at specific positions in prokaryotic ribosomal RNA (rRNA). This modification is catalyzed by the RlmN and Cfr enzymes, which are also members of the radical SAM superfamily.

The RlmN/Cfr-Catalyzed Reaction

RlmN is a housekeeping enzyme that typically methylates the C2 position of adenosine 2503 in the 23S rRNA.[9] The related enzyme, Cfr, can methylate the C8 position of the same adenosine, and this modification confers resistance to several classes of antibiotics that target the ribosome.[10]

The catalytic mechanism of RlmN and Cfr is complex and involves two molecules of SAM. One SAM molecule acts as the methyl donor to a conserved cysteine residue in the enzyme, forming a methylated enzyme intermediate. The second SAM is reductively cleaved to a 5'-deoxyadenosyl radical, which initiates the transfer of the methyl group from the cysteine to the adenosine in the rRNA.[9][11]

Logical Flow of the RlmN/Cfr-Catalyzed Reaction:

Quantitative Data

Detailed kinetic analysis of RlmN and Cfr with their full-length rRNA substrates is challenging due to the complexity of the substrate. As such, comprehensive kinetic data is scarce in the literature.

Experimental Protocols

Analysis of rRNA Methylation:

The analysis of specific rRNA modifications like 2-methyladenosine can be performed using a combination of RNA purification and mass spectrometry.

-

Ribosome Isolation: Isolate ribosomes from the prokaryotic organism of interest through differential centrifugation.

-

rRNA Extraction: Extract total rRNA from the purified ribosomes.

-

rRNA Depletion (if starting with total RNA): If starting with total RNA, deplete the highly abundant 16S and 23S rRNA to enrich for other RNA species if necessary, or proceed with the total rRNA for analysis.[12]

-

Enzymatic Digestion: Digest the rRNA to single nucleosides as described in section 2.3.

-

LC-MS/MS Analysis: Analyze the resulting nucleosides by LC-MS/MS to detect and quantify 2-methyladenosine.[13][14]

The Purine Salvage Pathway and Potential Degradation

While the biosynthesis of this compound derivatives is documented in specific contexts, the degradation or recycling of this compound is less clear. It is plausible that free this compound, if generated, could be channeled into the general purine salvage pathway. In prokaryotes, purine salvage pathways recycle purine bases and nucleosides from the degradation of nucleic acids.[15][16] Enzymes like adenine (B156593) phosphoribosyltransferase could potentially act on this compound, converting it to 2-methyl-AMP, although substrate specificity for this modified purine is not well-established. The observation that this compound is excreted from M. tuberculosis cells after cleavage from 2-methyladenosine suggests that in this organism, it may not be efficiently salvaged.[6] Further research is needed to elucidate the definitive fate of free this compound in prokaryotes.

Conclusion and Future Directions

The metabolic landscape of this compound in prokaryotes is not defined by a single, ubiquitous pathway but rather by a collection of specialized enzymatic reactions. The biosynthesis of the complex tRNA modification ms2t6A, the activation of 2-methyladenosine in M. tuberculosis, and the targeted methylation of rRNA by RlmN/Cfr highlight the diverse roles of this modified purine. For researchers, these pathways offer fertile ground for further investigation, particularly in elucidating the precise kinetic parameters of the involved enzymes and their broader physiological impacts. For drug development professionals, the unique metabolism of 2-methyladenosine in pathogens like M. tuberculosis presents a validated target for the design of novel therapeutics. Future research should aim to explore the potential for this compound modifications in other contexts, investigate the enzymes responsible for the degradation and salvage of this compound, and develop more sensitive and quantitative methods for its detection in biological systems. A deeper understanding of these niche metabolic pathways will undoubtedly open new avenues for both fundamental and applied science.

References

- 1. Methylthiotransferase - Wikipedia [en.wikipedia.org]

- 2. Identification of eukaryotic and prokaryotic methylthiotransferase for biosynthesis of 2-methylthio-N6-threonylcarbamoyladenosine in tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. t6A and ms2t6A Modified Nucleosides in Serum and Urine as Strong Candidate Biomarkers of COVID-19 Infection and Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of a unique adenosine kinase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and Characterization of a Unique Adenosine Kinase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Structural Basis for Methyl Transfer by a Radical SAM Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinction between the Cfr Methyltransferase Conferring Antibiotic Resistance and the Housekeeping RlmN Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RlmN and Cfr are Radical SAM Enzymes Involved in Methylation of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. Decoding the ribosome's hidden language: rRNA modifications as key players in cancer dynamics and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ribosomal RNA Modifications [users.soe.ucsc.edu]

- 15. microbenotes.com [microbenotes.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Enzymatic Synthesis of 2-Methyladenine Using Methyltransferases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of 2-methyladenine (m²A), a post-transcriptional modification found in ribosomal RNA (rRNA) and transfer RNA (tRNA). The primary focus is on the RlmN methyltransferase, a unique member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes. This document details the enzyme's singular catalytic mechanism, substrate specificity, and the requisite cofactors. Furthermore, it offers detailed experimental protocols for enzyme purification, in vitro methylation assays, and analytical methods for the detection and quantification of this compound. This guide is intended to be a valuable resource for researchers in the fields of biochemistry, molecular biology, and drug development who are interested in RNA modification and the enzymatic machinery involved.

Introduction

Post-transcriptional and post-translational modifications dramatically expand the functional repertoire of biological macromolecules. In the realm of nucleic acids, methylation is a prevalent modification that plays a critical role in the regulation of gene expression, the structural integrity of RNA and DNA, and cellular defense mechanisms. While N6-methyladenine and 2'-O-methyladenosine are well-characterized modifications, this compound (m²A), a methylation on the C2 carbon of the adenine (B156593) ring, represents a less common but functionally significant modification.[1][2]

The enzymatic synthesis of this compound is primarily catalyzed by the RlmN enzyme (also known as Cfr or YfgB).[3][4] RlmN is a fascinating enzyme due to its dual substrate specificity, modifying adenosine (B11128) at position 2503 in 23S rRNA and at position 37 in certain tRNAs.[1][5][6] What sets RlmN apart from most methyltransferases is its reliance on a radical-based catalytic mechanism, utilizing two molecules of S-adenosyl-L-methionine (SAM) per reaction cycle.[3][7] One SAM molecule serves as the precursor for a 5'-deoxyadenosyl radical, which initiates the reaction, while the second SAM molecule acts as the methyl donor.[3][7] This complex mechanism allows for the methylation of a chemically inert carbon atom on the adenine base.

Understanding the enzymatic synthesis of this compound is crucial for several reasons. The modification at A2503 in the peptidyl transferase center of the ribosome can influence antibiotic resistance, making RlmN a potential target for novel antimicrobial therapies.[3][8] Furthermore, the presence of m²A in tRNA suggests a role in modulating translational accuracy and efficiency.[1][5] This guide will provide the technical details necessary to study the RlmN-catalyzed synthesis of this compound, from enzyme preparation to product analysis.

The RlmN Methyltransferase: A Radical SAM Enzyme

RlmN belongs to the radical SAM superfamily, a large group of enzymes that use a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical.[3][9] This radical is a powerful oxidant capable of abstracting a hydrogen atom from a wide range of substrates, thereby initiating a diverse array of biochemical transformations.

Substrate Specificity

RlmN exhibits dual specificity, targeting adenosine residues in both rRNA and tRNA.[1][6]

-

23S rRNA: The primary and most well-characterized substrate for RlmN is adenosine 2503 (A2503) of the 23S rRNA component of the large ribosomal subunit.[3][4] This modification occurs within the peptidyl transferase center, a critical region for protein synthesis.[3]

-

tRNA: RlmN also methylates adenosine at position 37 (A37), located in the anticodon loop of a specific subset of tRNAs.[1][5]

The ability of RlmN to recognize and modify two distinct classes of RNA molecules suggests the presence of common structural or sequence determinants in its substrates.[10]

Cofactors

The catalytic activity of RlmN is dependent on the following cofactors:

-

S-adenosyl-L-methionine (SAM): RlmN uniquely utilizes two molecules of SAM per catalytic cycle. One is reductively cleaved to generate the 5'-deoxyadenosyl radical, while the other serves as the methyl group donor.[3][7]

-

[4Fe-4S] Cluster: This iron-sulfur cluster is essential for the reductive cleavage of SAM and is a hallmark of radical SAM enzymes.[3][7]

-

Reducing Agent: A reducing agent, such as sodium dithionite (B78146) or flavodoxin/ferredoxin:NADPH oxidoreductase, is required in vitro to maintain the [4Fe-4S] cluster in its active, reduced state.[3][6]

Catalytic Mechanism and Regulation

The catalytic mechanism of RlmN is a complex, multi-step process that deviates significantly from the typical S_N2 methyl transfer reaction.

The Radical-Based Methylation Cascade

The proposed mechanism for RlmN-catalyzed methylation is as follows:

-

Reductive Cleavage of SAM: The [4Fe-4S] cluster in RlmN donates an electron to a molecule of SAM, leading to its reductive cleavage and the formation of a 5'-deoxyadenosyl radical and methionine.[3][9]

-

Methyl Thioether Formation: A second molecule of SAM methylates a conserved cysteine residue (Cys355 in E. coli RlmN) within the enzyme's active site, forming a methyl thioether.[7][11]

-

Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the methylated cysteine residue, generating a methylene (B1212753) radical.[12]

-

Protein-RNA Crosslinking: This highly reactive methylene radical adds to the C2 position of the target adenosine in the RNA substrate, forming a transient covalent crosslink between the enzyme and the RNA.[12][13]

-

Resolution of the Intermediate: A second conserved cysteine residue (Cys118 in E. coli RlmN) facilitates the resolution of the crosslinked intermediate, resulting in the transfer of the methyl group to the adenine base and the formation of a disulfide bond between the two cysteine residues.[14]

Regulation of RlmN Activity

The activity of RlmN has been shown to be regulated by cellular stress, particularly in response to reactive oxygen species (ROS). The iron-sulfur cluster of RlmN is sensitive to oxidative damage, and under conditions of oxidative stress, the enzyme can be inactivated. This suggests a potential role for RlmN in sensing and responding to the cellular redox state.[15]

Quantitative Data Summary

The following tables summarize the available quantitative data for the RlmN enzyme. It is important to note that specific kinetic parameters can vary depending on the experimental conditions and the specific RNA substrate used.

Table 1: RlmN Substrate and Cofactor Information

| Component | Type | Role |

| Enzyme | RlmN (Cfr, YfgB) | Radical SAM Methyltransferase |

| Substrates | 23S rRNA (at A2503) | RNA molecule to be methylated |

| tRNA (at A37) | RNA molecule to be methylated | |

| Cofactors | S-adenosyl-L-methionine (SAM) | Radical precursor and methyl donor |

| [4Fe-4S] Cluster | Essential for SAM cleavage | |

| Reducing Agent (e.g., Dithionite) | Maintains [4Fe-4S] cluster in a reduced state |

Table 2: Reported Reaction Conditions for in vitro RlmN Methylation Assays

| Parameter | Value/Range | Reference |

| Temperature | 37 °C | [9] |

| pH | 8.0 | [3][9] |

| RlmN Concentration | 1 - 4.5 µM | [3][9] |

| RNA Substrate Concentration | 0.2 - 3 µM | [3][9] |

| SAM Concentration | 6 - 30 µM | [3][9] |

| Sodium Dithionite Concentration | 2 mM | [3][9] |

| MgCl₂ Concentration | 10 mM | [3] |

Note: Further research is needed to establish detailed kinetic parameters such as K_m and k_cat for different substrates and cofactors.

Experimental Protocols

The following protocols are synthesized from published methodologies and provide a framework for the purification of RlmN, the execution of in vitro methylation assays, and the analysis of the reaction products.

Protocol for RlmN Purification and [4Fe-4S] Cluster Reconstitution

This protocol is adapted for the purification of His-tagged RlmN from E. coli. All steps involving the purified protein should be performed under strict anaerobic conditions to preserve the integrity of the [4Fe-4S] cluster.[5][16]

Materials:

-

E. coli expression strain (e.g., ArcticExpress) transformed with an RlmN expression vector.

-

Luria-Bertani (LB) medium with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Ferric chloride (FeCl₃).

-

Lysis Buffer: 100 mM Tris-HCl pH 8.0, 250 mM NaCl.

-

Talon Metal Affinity Resin.

-

Reconstitution Buffer: 100 mM Tris-HCl pH 7.5, 2 mM DTT.

-

FeCl₃ solution: 200 mM FeCl₃, 10 mM cysteine, 2 mM DTT.

-

Sodium sulfide (B99878) (Na₂S) solution.

-

Anaerobic glovebox or chamber.

Procedure:

-

Protein Expression: Grow the E. coli culture at 37°C to an OD₆₀₀ of ~0.6. Induce protein expression with IPTG and supplement the medium with FeCl₃. Continue to grow the culture at a lower temperature (e.g., 13°C) for 24 hours.[5]

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in ice-cold Lysis Buffer. Lyse the cells by sonication or French press.

-

Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a Talon affinity column. Wash the column extensively with Lysis Buffer. Elute the His-tagged RlmN with Lysis Buffer containing imidazole.

-